molecular formula C16H11BrF3N3O2 B2802458 Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 313249-39-7

Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2802458
CAS No.: 313249-39-7
M. Wt: 414.182
InChI Key: JEJPGRCKBZBBLX-UHFFFAOYSA-N
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Description

Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound built on the pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused, rigid, and planar N-heterocyclic system that is of significant interest in medicinal chemistry and pharmaceutical research . This scaffold is a privileged structure in combinatorial library design and drug discovery due to its great synthetic versatility, which permits extensive structural modifications throughout its periphery . The specific presence of the 4-bromophenyl and trifluoromethyl substituents on the core structure is designed to modulate the compound's electronic properties, bioavailability, and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies. The pyrazolo[1,5-a]pyrimidine core is found in compounds with a range of bioactive properties, including serving as selective protein inhibitors and possessing anticancer potential . Furthermore, derivatives of this scaffold have been investigated as inhibitors of various kinases, which are key targets in oncology and the treatment of neurodegenerative diseases . The bromophenyl substituent in particular offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, enabling the exploration of diverse chemical space around the core structure . This compound is intended for research applications only, including use as a building block in organic synthesis, a precursor for the development of targeted therapies, and a tool compound in biochemical assay development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrF3N3O2/c1-2-25-15(24)11-8-21-23-13(16(18,19)20)7-12(22-14(11)23)9-3-5-10(17)6-4-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJPGRCKBZBBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C16H11BrF3N3O2
  • Molecular Weight : 414.18 g/mol
  • CAS Number : 1147522-06-2
  • InChIKey : OSNCTYXJVYMZJY-UHFFFAOYSA-N

Synthesis and Structural Characteristics

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of 3-amino-pyrazoles with various electrophilic compounds. The presence of the trifluoromethyl and bromophenyl groups in this compound enhances its lipophilicity and potentially its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. This compound has been evaluated for its ability to inhibit cancer cell proliferation.

Case Study : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and L929 (fibrosarcoma) cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Enzyme Inhibition

The compound also shows promising activity as an enzyme inhibitor. It has been reported to inhibit specific kinases that are crucial for cancer cell survival and proliferation.

Table 1: Enzyme Inhibition Data

Enzyme TargetIC50 (µM)Mechanism of Action
Protein Kinase A15Competitive inhibition
Cyclin-dependent Kinase 222Allosteric modulation
Phosphoinositide 3-kinase30Direct binding

Antiviral Activity

Recent research indicates that pyrazolo[1,5-a]pyrimidine derivatives possess antiviral properties. This compound has shown efficacy against influenza viruses by disrupting critical protein-protein interactions necessary for viral replication.

Case Study : In a study evaluating antiviral efficacy in MDCK cells infected with Influenza A virus, the compound exhibited an EC50 ranging from 7 to 25 µM without significant cytotoxicity .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. The trifluoromethyl group enhances hydrophobic interactions within the active site of target enzymes, contributing to its inhibitory potency .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16_{16}H11_{11}BrF3_{3}N3_{3}O2_{2}
  • Molecular Weight : 414.18 g/mol
  • CAS Number : 313249-39-7

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities due to its unique structural properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives, including Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. In vitro tests demonstrated that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were screened against Staphylococcus aureus and Escherichia coli, showing zones of inhibition comparable to standard antibiotics like ampicillin .

Antiviral Properties

The compound has also been investigated for its antiviral potential. Research indicates that pyrazolo[1,5-a]pyrimidines can inhibit the secretion of hepatitis B virus surface antigens, suggesting a mechanism that could be exploited for therapeutic development against viral infections .

Inhibition of Enzymatic Activity

The structure of this compound allows it to act as an inhibitor of specific enzymes. Studies have shown that related compounds can inhibit human neutrophil elastase, an enzyme involved in inflammatory processes. This inhibition can lead to potential treatments for diseases characterized by excessive inflammation .

Photophysical Properties

Research into the photophysical properties of pyrazolo[1,5-a]pyrimidines has revealed their utility as fluorescent markers in biological systems. The ability to function as lipid droplet biomarkers in cancer cells demonstrates the versatility of this compound in biological imaging and tracking cellular processes .

Development of Fluorophores

The unique chemical structure of this compound has led to its exploration as a potential fluorophore. Its photophysical characteristics make it suitable for applications in sensors and imaging technologies, where fluorescence is utilized for detection and analysis in various fields including environmental monitoring and biomedical diagnostics .

Case Studies and Experimental Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Exhibited significant inhibition against E. coli and S. aureus; comparable to ampicillin.
Antiviral Properties Demonstrated inhibition of hepatitis B virus surface antigen secretion.
Enzyme Inhibition Inhibits human neutrophil elastase; potential therapeutic implications for inflammatory diseases.
Photophysical Properties Functions as a lipid droplet biomarker; useful in cancer cell imaging.
Development of Fluorophores Suitable for use in sensors due to favorable photophysical properties.

Comparison with Similar Compounds

Substituent Variations at Position 5

The 4-bromophenyl group distinguishes the target compound from analogs with other aryl substituents:

Compound Name Position 5 Substituent Key Properties/Effects Reference
Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 4-methoxyphenyl Electron-donating methoxy group enhances solubility but reduces metabolic stability
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 3-methoxyphenyl Altered steric and electronic effects due to meta substitution
Ethyl 5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 4-methylphenyl Methyl group increases lipophilicity but may reduce reactivity in cross-coupling
Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate Cyclopropyl Small alkyl group improves metabolic stability and bioavailability

Key Insight : The bromine atom in the target compound enables further functionalization via Suzuki-Miyaura cross-coupling (e.g., biaryl formation) , whereas methoxy or methyl groups limit such reactivity.

Substituent Variations at Position 7

The trifluoromethyl group is conserved in most analogs, but substitutions like difluoromethyl or hydroxyl alter properties:

Compound Name Position 7 Substituent Key Properties/Effects Reference
Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate -CHF₂ Reduced electron-withdrawing effect compared to -CF₃; may lower metabolic resistance
Ethyl 5-(4-ethylphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate -OH Hydroxyl group increases polarity but necessitates protection during synthesis

Key Insight : The -CF₃ group in the target compound optimizes a balance between stability and lipophilicity, critical for membrane permeability in drug design .

Modifications at Position 3 (Carboxylate Ester)

The ethyl ester is prone to hydrolysis, but analogs with alternative esters or functional groups show varied behavior:

Compound Name Position 3 Substituent Hydrolysis Stability Reference
Target Compound Ethyl ester Moderate stability; decarboxylation in acidic/alkaline conditions
5-(4-Fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Carboxamide Enhanced stability; direct biological activity without hydrolysis

Key Insight : Carboxamide derivatives (e.g., ) bypass hydrolysis challenges and exhibit direct bioactivity, whereas the ethyl ester in the target compound may require enzymatic conversion for activation.

Stability and Handling Considerations

  • The ethyl ester undergoes decarboxylation under acidic/alkaline conditions, limiting its use in unmodified form .
  • Tetrahydropyrazolo analogs (e.g., ) exhibit improved stability but reduced aromaticity, altering biological interactions.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate?

The synthesis typically involves cyclocondensation reactions. A common method starts with ethyl 5-amino-1H-pyrazole-4-carboxylate reacting with a substituted ketone (e.g., 4-bromophenyl trifluoromethyl ketone) under acidic conditions (e.g., acetic acid) in solvents like ethanol or DMSO. Temperature (reflux) and reaction time (8–12 hours) are optimized for yield. Post-synthesis, purification via column chromatography or recrystallization (ethanol/water) is recommended .

Q. How is the compound structurally characterized?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify aromatic protons, trifluoromethyl groups, and ester functionalities (e.g., ethyl ester signals at δ ~1.3–1.4 ppm for CH3_3 and ~4.3–4.4 ppm for CH2_2) .
  • Mass spectrometry (MS) : Molecular ion peaks align with the molecular formula C16_{16}H12_{12}BrF3_3N3_3O2_2 (expected m/z ~414.2) .
  • X-ray crystallography : Resolves bond lengths, angles, and ring conformations (e.g., pyrazolo[1,5-a]pyrimidine core in a flattened envelope conformation) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence biological activity and chemical stability?

The trifluoromethyl (-CF3_3) group enhances lipophilicity, improving membrane permeability and target binding. It also increases metabolic stability by resisting oxidative degradation. In kinase inhibition studies (e.g., B-Raf), the -CF3_3 group contributes to hydrophobic interactions with enzyme active sites, boosting potency .

Q. What is the significance of the compound’s crystal structure in understanding its pharmacological properties?

X-ray analysis reveals non-planar conformations (e.g., dihedral angles ~89.5° between aromatic rings), which influence intermolecular interactions (e.g., N–H⋯N hydrogen bonds). These structural features guide docking studies to optimize binding with targets like PI3K or B-Raf kinases .

Q. How to approach structure-activity relationship (SAR) studies for optimizing kinase inhibition?

  • Modify substituents : Replace the 4-bromophenyl group with cyclopropyl (improves selectivity for PI3Kδ) or fluorophenyl (enhances metabolic stability) .
  • Ester replacement : Replace the ethyl ester with heterocycles (e.g., tetrazole) to reduce esterase susceptibility, as shown in B-Raf inhibitor optimization .
  • Positional effects : Moving the carboxylate from position 3 to 2 decreases activity, underscoring steric constraints .

Q. How to resolve contradictions in biological activity data across pyrazolo[1,5-a]pyrimidine derivatives?

Compare substituent effects using a systematic table:

DerivativeSubstituentsBiological ActivityReference
Ethyl 5-cyclopropyl-7-CF3_3Cyclopropyl at position 5PI3Kδ inhibition (IC50_{50} = 12 nM)
Ethyl 5-phenyl-7-CF3_3Phenyl at position 5PI3Kα inhibition (IC50_{50} = 58 nM)
Ethyl 5-(4-F-phenyl)-7-CF3_3Fluorophenyl at position 5Anticancer (IC50_{50} = 1.2 μM)

Discrepancies arise from assay conditions (e.g., cell type, concentration) and substituent electronic effects. Validate via orthogonal assays (e.g., SPR for binding affinity) .

Q. What are common side reactions during synthesis, and how are they mitigated?

  • Ester hydrolysis : Occurs under prolonged acidic conditions. Mitigated by using anhydrous solvents and controlled reaction times .
  • Incomplete cyclization : Add catalytic p-toluenesulfonic acid to drive cyclocondensation .
  • Halogen scrambling : Bromine displacement during reflux. Use inert atmospheres (N2_2) to suppress .

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